cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid
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Overview
Description
cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid: is a complex organic compound with the molecular formula C17H23NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group in piperidine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a phenyl group at the 6-position and a carboxylic acid group at the 3-position. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
- N-Boc-pyrrolidine-3-carboxylic acid
Uniqueness
cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(3R,6R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(15(19)20)9-10-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 |
InChI Key |
CALATTICCPJTQS-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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